molecular formula C15H11NO3 B8774256 2-Methyl-5-phenoxyisoindole-1,3-dione CAS No. 63197-24-0

2-Methyl-5-phenoxyisoindole-1,3-dione

Cat. No. B8774256
Key on ui cas rn: 63197-24-0
M. Wt: 253.25 g/mol
InChI Key: KAKHHAGGIROHFX-UHFFFAOYSA-N
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Patent
US04471125

Procedure details

A mixture of 0.440 g (3.80 mmol) of anhydrous sodium phenoxide and 1.50 g (76.7 mmol) of 4-chloro-N-methyl phthalimide is heated to 250° C. for 4 hours under a nitrogen gas atmosphere in an autoclave. There was obtained a 45.6% yield of 4-phenoxy-N-methyl phthalimide based on the phenoxide as determined by gas or liquid chromatographic analysis using o-terphenyl as an internal standard. The product was identified by a comparison of its retention time with that of an authentic sample of the desired material in a conventional matter.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].Cl[C:10]1[CH:11]=[C:12]2[C:17](=[O:18])[N:16]([CH3:19])[C:14](=[O:15])[C:13]2=[CH:20][CH:21]=1>>[O:1]([C:10]1[CH:11]=[C:12]2[C:17](=[O:18])[N:16]([CH3:19])[C:14](=[O:15])[C:13]2=[CH:20][CH:21]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=C2C(C(=O)N(C2=O)C)=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C2C(C(=O)N(C2=O)C)=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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